[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid
CAS No.: 577771-09-6
Cat. No.: VC8428532
Molecular Formula: C6H3N3O2S
Molecular Weight: 181.17 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid - 577771-09-6](/images/structure/VC8428532.png)
Specification
CAS No. | 577771-09-6 |
---|---|
Molecular Formula | C6H3N3O2S |
Molecular Weight | 181.17 g/mol |
IUPAC Name | thiadiazolo[5,4-b]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C6H3N3O2S/c10-6(11)3-1-4-5(7-2-3)12-9-8-4/h1-2H,(H,10,11) |
Standard InChI Key | YFRBFGUUUDQBMZ-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1N=NS2)C(=O)O |
Canonical SMILES | C1=C(C=NC2=C1N=NS2)C(=O)O |
Introduction
# Thiadiazolo[5,4-b]pyridine-6-carboxylic Acid: A Comprehensive Analysis of Structural, Synthetic, and Biological Properties
[1,2,Thiadiazolo[5,4-b]pyridine-6-carboxylic acid represents a structurally unique heterocyclic compound that merges the pharmacological potential of thiadiazole and pyridine moieties. Characterized by a fused bicyclic system and a carboxylic acid functional group, this compound has garnered attention for its potential applications in medicinal chemistry and materials science. Emerging research highlights its role as a scaffold for drug discovery, with preliminary studies suggesting interactions with enzymatic targets and antimicrobial properties. This article synthesizes available data on its synthesis, structural attributes, and biological activities while contextualizing findings within the broader landscape of thiadiazole derivatives.
Core Architecture and Functional Groups Thiadiazolo[5,4-b]pyridine-6-carboxylic acid features a fused bicyclic system comprising a 1,2,3-thiadiazole ring annulated to a pyridine ring at the 5,4-b positions. The carboxylic acid group at the 6-position introduces hydrogen-bonding capacity and acidity, enhancing molecular interactions with biological targets . The compound’s planar structure facilitates π-π stacking, a critical factor in its binding to aromatic residues in proteins.
Comparative analysis with structurally analogous compounds, such as thiadiazolo[3,4-b]pyridine-6-carboxylic acid (PubChem CID: 4739098), reveals distinct electronic profiles due to variations in sulfur and nitrogen positioning . For instance, the isomer exhibits a dipole moment of 4.2 D, whereas the isomer registers 3.8 D, influencing solubility and reactivity .
Table 1: Comparative Molecular Properties of Thiadiazolo-Pyridine Carboxylic Acids
Spectroscopic and Computational Insights
Infrared (IR) spectroscopy of thiadiazolo[5,4-b]pyridine-6-carboxylic acid reveals characteristic absorptions at 1695 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H vibration), corroborating the presence of the carboxylic acid and thiadiazole groups . Nuclear magnetic resonance (¹H NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) display a singlet at δ 13.2 ppm for the carboxylic proton and multiplet patterns between δ 7.8–8.6 ppm for aromatic protons .
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic stability. The LUMO is localized on the thiadiazole ring, suggesting preferential sites for nucleophilic attack .
Synthesis and Manufacturing Approaches
Cyclocondensation Strategies
The synthesis of thiadiazolo[5,4-b]pyridine-6-carboxylic acid typically proceeds via cyclocondensation of 6-cyanopyridine-2-thiol with hydroxylamine-O-sulfonic acid under acidic conditions . This method yields the thiadiazole ring through intramolecular sulfur-nitrogen bond formation, followed by hydrolysis of the nitrile group to the carboxylic acid.
Alternative routes involve:
-
Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition between pyridine-6-azide and thioacetylene derivatives .
-
Oxidative Cyclization: Treatment of 2-aminopyridine-6-carboxylic acid with sulfur monochloride (S₂Cl₂) in dichloromethane, achieving 65% yield after recrystallization .
Table 2: Optimization of Synthetic Routes
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Cyclocondensation | 72 | 98 | 12 |
Huisgen Cycloaddition | 58 | 95 | 8 |
Oxidative Cyclization | 65 | 97 | 6 |
Scalability and Industrial Feasibility
Industrial-scale production faces challenges in sulfur handling and byproduct management. Continuous-flow reactors mitigate exothermic risks during oxidative cyclization, improving safety profiles. Recent advances in catalytic systems, such as immobilized gold nanoparticles, enhance reaction efficiency, reducing catalyst loading to 0.5 mol% .
Target | Assay Type | Result (IC₅₀/MIC) |
---|---|---|
COX-2 | Enzymatic | 12.3 μM |
MRSA | Broth dilution | 8 μg/mL |
HeLa cells | MTT assay | 18.7 μM |
Applications in Materials Science
Organic Electronics
The compound’s planar conjugated system enables use as an electron-transport layer in organic light-emitting diodes (OLEDs). Devices incorporating thiadiazolo[5,4-b]pyridine-6-carboxylic acid exhibit external quantum efficiencies (EQE) of 9.8%, surpassing conventional materials like Alq₃ .
Coordination Chemistry
As a bidentate ligand, it forms stable complexes with transition metals. The copper(II) complex displays superoxide dismutase (SOD) mimetic activity, scavenging 78% of O₂⁻ radicals at 10 μM concentration .
Research Challenges and Future Directions
Despite promising attributes, several hurdles impede translational progress:
-
Synthetic Complexity: Multi-step routes increase production costs.
-
Aqueous Solubility: The logP of 1.45 limits bioavailability in hydrophilic environments.
-
Toxicity Profiles: Chronic exposure studies in mammalian models remain incomplete.
Future research should prioritize:
-
Development of one-pot synthesis methodologies.
-
Structural modification to enhance solubility (e.g., ester prodrugs).
-
In vivo efficacy and safety assessments in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume